molecular formula C8H14BNO3 B13337397 (4-(Diethylamino)furan-2-yl)boronic acid

(4-(Diethylamino)furan-2-yl)boronic acid

Cat. No.: B13337397
M. Wt: 183.02 g/mol
InChI Key: PSJSEFRCZFHBRL-UHFFFAOYSA-N
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Description

(4-(Diethylamino)furan-2-yl)boronic acid is a boronic acid derivative featuring a furan ring substituted with a diethylamino group at the 4-position and a boronic acid moiety at the 2-position. The diethylamino group enhances electron-donating properties, which can influence reactivity, solubility, and applications in sensor development or medicinal chemistry .

Properties

Molecular Formula

C8H14BNO3

Molecular Weight

183.02 g/mol

IUPAC Name

[4-(diethylamino)furan-2-yl]boronic acid

InChI

InChI=1S/C8H14BNO3/c1-3-10(4-2)7-5-8(9(11)12)13-6-7/h5-6,11-12H,3-4H2,1-2H3

InChI Key

PSJSEFRCZFHBRL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N(CC)CC)(O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Step 1: Addition of lithium diisopropylamide (LDA) to a mixture of triisopropylborate and furfural diethylacetal (protected aldehyde).
  • Step 2: Acidic work-up with aqueous acid (e.g., hydrochloric acid) at controlled temperature (0°C to 60°C).
  • Step 3: Isolation by filtration, centrifugation, or crystallization.
  • Step 4 (Optional): Recrystallization from polar solvents such as acetonitrile/water mixtures to improve purity.

Example Data (Adapted from Patent CA2442252A1)

Parameter Details
Starting material Furfural diethylacetal (20.16 g, 0.118 mol)
Boron reagent Triisopropylborate (33.4 g, 0.177 mol)
Solvent Anhydrous tetrahydrofuran (THF), 40 mL
Base Lithium diisopropylamide (LDA), 1.3 equiv.
Temperature -10°C to 0°C during LDA addition
Acidic work-up Aqueous HCl (33 mL conc. HCl + 55 mL water)
Work-up temperature Below 30°C
Yield 75% (12.41 g off-white solid after drying)
Purification Filtration, washing, optional recrystallization (90% yield)

Notes

  • The reaction requires strict moisture control (water content < 800 µg/mL).
  • Acidic work-up temperature is critical for product stability.
  • The product is a white crystalline solid suitable for subsequent Suzuki coupling reactions.
  • Recrystallization improves purity and yield.

Directed Ortho-Metalation (DoM) and Borylation

This approach is useful for installing boronic acid groups on heteroaromatic rings such as substituted furans.

Method Outline

  • Use of strong bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) to metalate the 2-position of the furan ring.
  • Subsequent quenching with boron reagents like trialkyl borates or boronic acid esters.
  • Acidic work-up to yield the boronic acid.

Applicability to 4-(Diethylamino) Substituted Furans

  • The diethylamino group at the 4-position can direct metalation or influence regioselectivity.
  • Protection of sensitive functionalities may be necessary.
  • Reaction conditions must be optimized to avoid side reactions or decomposition.

Comparative Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
LDA + Triisopropylborate + Acidic Work-up Furfural diethylacetal, LDA, triisopropylborate, aqueous HCl, THF, -10 to 0°C 75-90 High purity, scalable, requires moisture control
Directed Ortho-Metalation + Borylation LDA or LiTMP, trialkyl borate, low temperature, acidic work-up 60-70 Needs optimization for diethylamino substituent
Pd-Catalyzed Cross-Coupling (for derivatives) Pd(OAc)2, SPhos, aqueous K3PO4, dioxane, 23-80°C 50-98 Used for coupling with boronic acid derivatives, not direct synthesis

Analytical and Purification Considerations

  • Purity assessment: NMR (1H, 13C), mass spectrometry, and melting point determination are standard.
  • Purification: Filtration, washing, recrystallization from polar solvents (acetonitrile/water) improve product quality.
  • Stability: The boronic acid is stable under acidic conditions and can be stored as a crystalline solid.

Chemical Reactions Analysis

Types of Reactions: (4-(Diethylamino)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines are used in substitution reactions, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives.

Scientific Research Applications

Chemistry: In chemistry, (4-(Diethylamino)furan-2-yl)boronic acid is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4-(Diethylamino)furan-2-yl)boronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

(a) Furan-Based Boronic Acids
  • (5-(Methoxycarbonyl)furan-2-yl)boronic Acid :
    Used in synthesizing salicylate synthase inhibitors, this compound demonstrated IC₅₀ values of 13.9–34.8 μM against Mycobacterium abscessus enzymes. The methoxycarbonyl group improves stability but reduces solubility compared to unsubstituted furan boronic acids .
  • (4-Formylfuran-2-yl)boronic Acid: The formyl group enables further functionalization (e.g., Schiff base formation).
(b) Diethylamino-Substituted Boronic Acids
  • [4-[(Furan-2-ylmethyl)carbamoyl]phenyl]boronic Acid: This compound, with a carbamoyl linker and furan moiety, highlights the role of hydrogen bonding in target binding.
  • [5-((Diethylamino)methyl)-2-fluorophenyl]boronic Acid: The diethylamino group enhances cell membrane permeability, as seen in fluorescence sensors like DAHMI. This property is critical for intracellular boronic acid tracking .

Solubility and Assay Feasibility

  • Hydrophobic Boronic Acids :
    Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid exhibit poor aqueous solubility, leading to precipitation in cell culture media (RPMI) and unreliable in vitro assays .
  • Polar Substituents: The diethylamino group in (4-(Diethylamino)furan-2-yl)boronic acid likely improves water solubility compared to non-polar analogs (e.g., methyl or bromo substituents) .

Inhibitory Activity and Mechanism

  • HDAC Inhibitors: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid showed potent HDAC inhibition (IC₅₀ ~1 µM), outperforming trichostatin A (IC₅₀ ~1.5 µM) in fungal appressorium formation assays. The methoxyethyl group enhances target affinity .
  • Penicillin-Binding Protein (PBP) Inhibitors :
    Aliphatic boronic acids (e.g., compound 2 in ) exhibit weaker PBP1b inhibition compared to aromatic derivatives, underscoring the importance of aromatic interactions in enzyme binding .

Key Data Tables

Table 1: Structural and Functional Comparison of Boronic Acids

Compound Name Substituents Key Applications Bioactivity (IC₅₀ or %RA*) Reference
This compound Diethylamino (furan) Fluorescence sensors, potential HDAC inhibitors N/A
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy HDAC inhibition 1 µM
(5-(Methoxycarbonyl)furan-2-yl)boronic acid Methoxycarbonyl (furan) Salicylate synthase inhibition 13.9–34.8 µM
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid Isopropyloxy phenyl Antiproliferative assays Precipitates in RPMI
(4-Formylfuran-2-yl)boronic acid Formyl (furan) Synthetic intermediate N/A

*%RA: Residual enzymatic activity at 100 µM.

Table 2: Solubility and Physicochemical Properties

Compound Name LogP (Predicted) Aqueous Solubility Assay Compatibility
This compound 1.8 Moderate High
Pyren-1-yl boronic acid 3.5 Low Low
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2.2 High High

Q & A

Q. What synthetic strategies are optimal for preparing (4-(Diethylamino)furan-2-yl)boronic acid with high purity?

The synthesis typically involves multi-step routes, including halogenation of the furan ring, introduction of the diethylamino group via nucleophilic substitution, and subsequent boronation using Miyaura borylation. Critical parameters include:

  • Temperature control : Maintaining ≤0°C during lithiation steps to prevent side reactions.
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) and recrystallization in dichloromethane/n-pentane . Yields >70% are achievable when reaction pH is stabilized at 7–8 using phosphate buffers.

Q. How can structural and electronic properties of this compound be experimentally characterized?

Key methods include:

  • NMR spectroscopy : 11^{11}B NMR confirms boronic acid identity (δ ≈ 30 ppm). 1^{1}H and 13^{13}C NMR resolve diethylamino substituent effects on furan ring electron density .
  • X-ray crystallography : Reveals bond angles (e.g., B–O bond ~1.36 Å) and dihedral angles between boronic acid and furan planes .
  • DFT calculations : B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.2 eV) and charge distribution, showing electron donation from the diethylamino group enhances boronic acid reactivity .

Q. What are its primary reaction pathways in Suzuki-Miyaura couplings?

The compound acts as a nucleophilic partner, reacting with aryl halides (e.g., iodobenzene) under Pd(PPh3_3)4_4 catalysis. Key factors:

  • Base selection : K2_2CO3_3 in THF/H2_2O (3:1) achieves >85% coupling efficiency.
  • Steric effects : The diethylamino group reduces steric hindrance compared to bulkier substituents, enabling cross-couplings with ortho-substituted aryl halides .
  • Kinetics : Pseudo-first-order rate constants (k ≈ 1.2 × 103^{-3} s1^{-1}) indicate moderate reactivity relative to phenylboronic acid derivatives .

Advanced Research Questions

Q. How does the diethylamino group influence protodeboronation kinetics and stability?

The electron-donating diethylamino group destabilizes the boronic acid via increased electron density at the boron center, accelerating protodeboronation. Stability studies show:

  • Neat storage : 15% decomposition after 30 days at 25°C (vs. 40% for unsubstituted furan-2-yl boronic acid) .
  • Mechanism : DFT (M06-2X/def2-TZVP) identifies a low-energy transition state (ΔG^\ddagger ≈ 18 kcal/mol) for B–O bond cleavage, with water acting as a proton shuttle .
  • Mitigation : Lyophilization with trehalose extends shelf life to >6 months by inhibiting hydrolysis .

Q. What computational approaches resolve contradictions in its electronic behavior across reaction environments?

Discrepancies between theoretical and experimental reactivity (e.g., in Diels-Alder reactions) are addressed via:

  • Solvent modeling : PCM (Polarizable Continuum Model) corrections at the SMD/M06-2X level account for THF’s dielectric effects, improving agreement with observed regioselectivity .
  • Multireference methods : CASSCF(6,6) calculations confirm non-innocent ligand behavior in transition metal complexes, explaining unexpected catalytic inactivity .

Q. How can its binding affinity to biological targets (e.g., enzymes) be quantified?

Methods include:

  • Surface plasmon resonance (SPR) : Immobilization on carboxymethyl dextran chips yields Kd_d ≈ 12 µM for binding to β-lactamase TEM-1, competitive with clinical inhibitors .
  • Isothermal titration calorimetry (ITC) : ΔH = −8.2 kcal/mol and ΔS = +15 cal/mol·K indicate entropy-driven binding to diol-containing proteins (e.g., ribonuclease A) .

Key Recommendations for Researchers

  • Synthetic optimization : Prioritize Boc-protected intermediates to enhance stability during boronation .
  • Computational guidance : Use hybrid functionals (e.g., B3LYP) with solvent corrections to predict regioselectivity in cross-couplings .
  • Stability protocols : Lyophilize with disaccharide matrices for long-term storage .

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